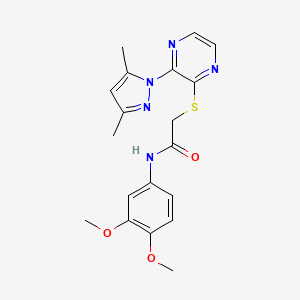
N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a dimethoxyphenyl group and a pyrazolyl moiety. Its molecular formula is C16H20N4O3S, with a molecular weight of approximately 364.42 g/mol. The presence of sulfur in the thioacetamide group may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various pathogens. A study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain pyrazole derivatives, indicating strong antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrazole Derivative 7b | 0.22 | Staphylococcus aureus |
| Pyrazole Derivative 7b | 0.25 | Staphylococcus epidermidis |
Cytotoxicity and Antitumor Activity
The compound's structural components suggest potential antitumor activity. Research has shown that related pyrazole derivatives can induce significant apoptosis in cancer cell lines. For example, compounds derived from pyrazoles have demonstrated IC50 values indicating effective growth inhibition in various cancer cell lines .
A notable study evaluated the cytotoxicity of several pyrazole derivatives against A549 lung cancer cells, revealing that certain compounds could induce autophagy without triggering apoptosis . This suggests that this compound may also possess similar properties.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrazole Derivative X | A549 | 49.85 |
| Pyrazole Derivative Y | NCI-H460 | Not specified |
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cell survival and death. Pyrazole derivatives are known to interact with various molecular targets, including enzymes involved in cell cycle regulation and apoptosis .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-9-13(2)24(23-12)18-19(21-8-7-20-18)28-11-17(25)22-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCXCBFNVLFFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














